Ethyl 3-formyl-4-nitrobenzoate
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Overview
Description
Ethyl 3-formyl-4-nitrobenzoate is an organic compound with the molecular formula C10H9NO5 It is a derivative of benzoic acid, featuring both a formyl group and a nitro group on the benzene ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by formylation to add the formyl group at the meta position relative to the nitro group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods optimize reaction times and sequences, enhancing productivity and selectivity. For example, the use of ultradispersed natural zeolite catalysts under microwave or ultrasound irradiation has been shown to improve yields significantly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Pd/C, hydrogen gas, ethanol as solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Reduction: Ethyl 3-formyl-4-aminobenzoate.
Oxidation: Ethyl 3-carboxy-4-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoate: Lacks the formyl group, making it less versatile in certain synthetic applications.
Ethyl 3-formylbenzoate: Lacks the nitro group, which limits its reactivity in nucleophilic aromatic substitution reactions.
Ethyl 3-nitrobenzoate: Lacks the formyl group, reducing its potential for further functionalization.
Uniqueness
Ethyl 3-formyl-4-nitrobenzoate is unique due to the presence of both the formyl and nitro groups, which provide a combination of reactivity and functionalization options not available in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
Molecular Formula |
C10H9NO5 |
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Molecular Weight |
223.18 g/mol |
IUPAC Name |
ethyl 3-formyl-4-nitrobenzoate |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)7-3-4-9(11(14)15)8(5-7)6-12/h3-6H,2H2,1H3 |
InChI Key |
QGJNZARLLQNXMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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